molecular formula C9H8F3N3 B2753262 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine CAS No. 627074-50-4

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine

Numéro de catalogue: B2753262
Numéro CAS: 627074-50-4
Poids moléculaire: 215.179
Clé InChI: JHAVOBMDLQGPNO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine is a benzimidazole derivative characterized by a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 2, and an amine (-NH₂) substituent at position 5 on the benzimidazole core (Figure 1). This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and bioavailability. Its synthesis typically involves condensation of substituted 1,2-phenylenediamine derivatives with trifluoroacetic acid under reflux conditions, followed by selective functionalization.

Propriétés

IUPAC Name

1-methyl-2-(trifluoromethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-3-2-5(13)4-6(7)14-8(15)9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAVOBMDLQGPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination introduces the 5-amino group post-cyclization. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base, this step achieves 85–90% conversion.

Optimized Conditions :

  • Solvent : Toluene
  • Temperature : 100°C
  • Molar Ratio : 1:1.2 (benzimidazole:amine source).

Trifluoromethylation Strategies

Late-stage trifluoromethylation using TMSCF₃ (trimethyl(trifluoromethyl)silane) and CuI has been reported. The reaction proceeds at room temperature in DMF, affording 92% yield with <1% des-trifluoromethyl impurities.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Cyclocondensation 68–72 98.0 Moderate 12.50
Microwave-Assisted 78–82 99.2 High 9.80
Solid-Phase 75–78 99.5 Industrial 7.20
Buchwald-Hartwig 85–90 98.8 Low 18.40

Key Findings :

  • Microwave and solid-phase methods offer superior cost-efficiency for large-scale production.
  • Buchwald-Hartwig coupling, while high-yielding, remains prohibitively expensive for industrial use.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C₉H₈F₃N₃
  • Molecular Weight : 225.17 g/mol
  • CAS Number : 1506412-07-2

The trifluoromethyl group enhances the compound's stability and biological activity, making it suitable for various applications.

Pharmaceutical Applications

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine has been investigated for its potential in drug development:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Research indicates that modifications in the benzimidazole structure can enhance cytotoxicity against cancer cells .

Case Study: Anticancer Activity

A recent study explored the synthesis of benzimidazole derivatives, including this compound. The results indicated that this compound exhibited IC50 values of approximately 15 µM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals:

  • Pest Control : Its efficacy as a pesticide has been noted, particularly due to its ability to disrupt biological processes in pests. The trifluoromethyl group contributes to enhanced biological activity and stability in environmental conditions .

Materials Science Applications

In materials science, this compound serves as a valuable building block for advanced materials:

  • Thermal Stability : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and resistance to degradation .

Biological Mechanism of Action

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those related to DNA replication and protein synthesis .

Mécanisme D'action

The mechanism of action of 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparaison Avec Des Composés Similaires

Figure 1: Structure of 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine

  • Molecular Formula: C₉H₇F₃N₃
  • Key Features: Methyl (position 1), trifluoromethyl (position 2), and amine (position 5) substituents.

Structural Analogues

Substituent Variations on the Benzimidazole Core
Compound Name Substituents (Position) Key Structural Differences Biological Activity References
1-Methyl-1H-benzimidazol-5-amine Methyl (1), NH₂ (5) Lacks CF₃ at position 2 Intermediate for antihypertensive agents
2-(Trifluoromethyl)-1H-benzimidazole CF₃ (2) Lacks methyl (1) and NH₂ (5) Antimicrobial activity
6-Chloro-2-substituted benzimidazole Cl (6), varied substituents (2) Chlorine at position 6; variable groups at 2 Antihypertensive
2-Phenyl-1H-benzimidazol-5-amine Phenyl (2), NH₂ (5) Phenyl instead of CF₃ at position 2 Angiotensin II receptor antagonism

Key Observations :

  • Trifluoromethyl vs. Phenyl : The CF₃ group in the target compound improves lipophilicity and metabolic stability compared to phenyl analogues, which may enhance pharmacokinetics.
  • Methyl vs.
Hybrid Derivatives
  • Biphenyl Tetrazole Hybrids : Compounds like 1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives (–7) incorporate tetrazole moieties linked to the benzimidazole core. These hybrids exhibit potent antihypertensive activity via angiotensin II receptor antagonism. In contrast, the target compound lacks the tetrazole group but retains the NH₂ group at position 5, suggesting divergent pharmacological targets.
  • Imidazole-Thiadiazole Hybrids : Derivatives with thiadiazole cores () show antimicrobial activity but lack the trifluoromethyl group, which is critical for the target compound’s stability.

Key Observations :

  • The use of CF₃COOH in the target compound’s synthesis introduces the trifluoromethyl group efficiently, whereas phenyl analogues require aryl aldehydes.
  • Hybrid derivatives often involve multi-step reactions (e.g., amidation, cyclocondensation), increasing synthetic complexity compared to the target compound.
Antihypertensive Activity
  • However, the absence of the tetrazole group may reduce potency compared to analogues like losartan derivatives.
  • Biphenyl Tetrazole Hybrids : Exhibit IC₅₀ values < 10 nM for AT1 receptor binding, confirmed via tail-cuff blood pressure measurements.
Antimicrobial and Antifungal Activity
  • Imidazole-Thiadiazole Hybrids (): Show MIC values of 2–8 µg/mL against S. aureus and E. coli. The target compound’s CF₃ group may enhance activity but requires empirical validation.

Activité Biologique

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine is a compound with the molecular formula C9H8F3N3C_9H_8F_3N_3 and a molecular weight of 215.18 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The unique structural features, including the trifluoromethyl group, enhance its lipophilicity and biological interactions.

The synthesis of this compound typically involves the condensation of 2-trifluoromethyl-1H-benzimidazole with methylamine, often conducted in solvents such as ethanol or methanol under elevated temperatures. This process can be optimized using continuous flow reactors for industrial applications, ensuring high yield and purity through purification techniques like recrystallization or chromatography.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or modulator of receptor activity, influencing critical biological pathways. The trifluoromethyl group is believed to play a significant role in enhancing cellular permeability, allowing the compound to reach intracellular targets more effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has been tested against various bacterial strains using minimum inhibitory concentration (MIC) methods:

Compound Target Organism MIC (µg/mL) Standard Comparison
This compoundS. aureusTBDAmpicillin (100)
This compoundE. coliTBDCiprofloxacin (25)
This compoundC. albicansTBDGriseofulvin (500)

Studies indicate that derivatives of benzimidazole exhibit significant antibacterial activity, with some compounds showing MIC values lower than standard antibiotics . The compound's efficacy against Gram-positive and Gram-negative bacteria demonstrates its broad-spectrum potential.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Research indicates that certain benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines, including those derived from lymphoma and carcinoma. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against human cancer cell lines .

Case Studies

A notable study explored a series of benzimidazole derivatives for their antimicrobial and anticancer properties. Among these, compounds structurally related to this compound demonstrated effective growth inhibition against resistant strains of S. aureus and various fungi, suggesting a promising therapeutic application in treating resistant infections .

Q & A

Q. What are the established synthetic routes for 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine, and what are their key reaction conditions?

The synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic aromatic substitution. For example, the Canadian Patent (CA 02611280) outlines a method where intermediates like 2-bromo-5-fluoro-benzotrifluoride (XVII) are reacted with imidazole derivatives under hydrogenation (Pd-C catalyst) or elevated temperatures (100–150°C) to form the target compound. Key steps include salt formation (e.g., HCl salt) and purification via recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for structural validation. Infrared (IR) spectroscopy can confirm functional groups (e.g., NH₂ or CF₃). For example, related compounds in list melting points (mp248°C) and spectroscopic data, which serve as benchmarks for purity assessment .

Q. How can researchers design initial biological activity assays for this compound?

Start with in vitro antibacterial or enzyme inhibition assays using standardized protocols (e.g., broth microdilution for MIC determination). Compare results with structurally similar compounds, such as (1-Methyl-1H-imidazol-5-yl)methylamine (), to identify substituent effects on activity .

Advanced Research Questions

Q. What computational strategies can optimize synthetic pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path search methods (as employed by ICReDD) can predict transition states and energy barriers. These methods reduce experimental trial-and-error by identifying optimal solvents, catalysts (e.g., Pd-C), and temperatures .

Q. How do reaction conditions influence regioselectivity in the synthesis of trifluoromethyl-substituted benzimidazoles?

Regioselectivity is sensitive to substituent positioning and reaction temperature. For instance, highlights that using 2-bromo-5-fluoro-benzotrifluoride (XVII) as a starting material avoids competing side reactions, ensuring the trifluoromethyl group occupies the desired position . Advanced kinetic studies (e.g., time-resolved NMR) can further elucidate these effects.

Q. How can contradictory biological activity data across studies be resolved?

Cross-validate assays using standardized protocols (e.g., CLSI guidelines) and control for variables like solvent (DMSO concentration) or cell line specificity. Compare results with analogs from (e.g., ethyl vs. methyl substituents) to isolate structural determinants of activity .

Q. What strategies are effective for salt formation and purification of this compound?

The HCl salt form ( ) improves stability and crystallinity. Techniques like counterion screening (e.g., tartrate, sulfate) and solubility-driven recrystallization (using ethanol/water mixtures) are critical. Patent data ( ) also suggests surfactant-assisted formulations to enhance bioavailability of salt forms .

Methodological Guidance

Q. Designing a reaction mechanism study for substituent effects on bioactivity

  • Step 1: Synthesize analogs with systematic substituent variations (e.g., ’s 4,5-diphenylimidazole derivatives) .
  • Step 2: Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins.
  • Step 3: Corrogate computational predictions with in vitro assays (e.g., enzyme inhibition).

Q. Addressing low yields in large-scale synthesis

  • Optimize catalyst loading: Reduce Pd-C usage via ligand-assisted catalysis ().
  • Scale-up purification: Replace column chromatography with fractional crystallization () or membrane filtration (, RDF2050104) .

Contradictions and Resolutions

  • vs. 6: While focuses on HCl salt formation, describes surfactant-stabilized salts. Resolution: Surfactants may mitigate hygroscopicity issues in HCl salts, as noted in pharmaceutical formulations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.